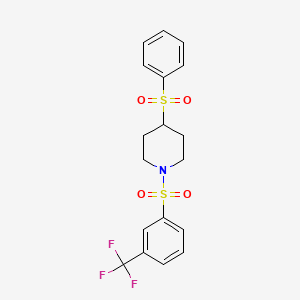

4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Again, while specific information on “4-(Phenylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine” is not available, related compounds have been studied. For instance, the reactions of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen substituted molecules in extraordinary yields, due to electronic effects .科学的研究の応用

- Trifluoromethyl phenyl sulfone (CF₃-PhSO₂) serves as a nucleophilic trifluoromethylating agent. However, recent research has revealed an exciting twist: it can act as a trifluoromethyl radical precursor. Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with CF₃-PhSO₂, leading to intramolecular single electron transfer (SET) reactions. This process enables the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst .

- Researchers have investigated the impact of CF₃ substitutions on protein stability and dynamics. By comparing CF₃-substituted residues with their CH₃-substituted analogues, they aim to predict perturbations caused by fluorine labels. Understanding these effects is crucial for designing novel bioactive molecules and pharmaceuticals .

- 4-Trifluoromethyl-phenylammonium chloride (CF₃-PACl) serves as a precursor in the preparation of perovskite-based opto-electronic devices. Perovskite materials are promising for solar cells, light-emitting diodes (LEDs), and other energy-related applications. CF₃-PACl contributes to the development of efficient and stable perovskite systems .

- The trifluoromethyl group is a valuable motif in drug discovery. Researchers explore the incorporation of CF₃ moieties into small molecules to enhance bioactivity, metabolic stability, and binding affinity. Piperidine-based compounds, like the one , may find applications as potential drug candidates .

Visible-Light-Promoted S-Trifluoromethylation

Comparative Effects of Trifluoromethyl Substitutions

Perovskite-Based Opto-Electronic Systems

Medicinal Chemistry and Drug Design

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

4-(benzenesulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S2/c19-18(20,21)14-5-4-8-17(13-14)28(25,26)22-11-9-16(10-12-22)27(23,24)15-6-2-1-3-7-15/h1-8,13,16H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJOTHSOQJXMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2704476.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704479.png)

![Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine](/img/structure/B2704481.png)